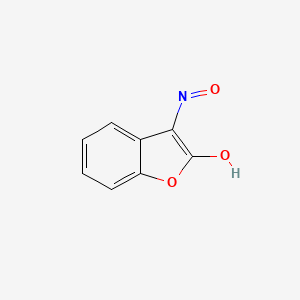

3-(Hydroxyimino)benzofuran-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Hydroxyimino)benzofuran-2(3H)-one” is a chemical compound that has been studied in various scientific researches . It has been involved in organocatalytic asymmetric reactions with naphthoquinones .

Synthesis Analysis

The synthesis of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been achieved through different methods. One method involves an organocatalytic asymmetric reaction of benzofuran-2(3H)-ones with naphthoquinones . Another method involves a recyclable nickel-catalyzed C–H/O–H dual functionalization of phenols with mandelic acids .Molecular Structure Analysis

The molecular structure of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been analyzed in several studies . These studies have revealed that a diverse range of 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .Chemical Reactions Analysis

The chemical reactions involving “3-(Hydroxyimino)benzofuran-2(3H)-one” have been studied extensively . For instance, it has been found that 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Hydroxyimino)benzofuran-2(3H)-one” have been analyzed in various studies . These studies have provided insights into the properties of this compound, such as its reactivity in chemical reactions .Wissenschaftliche Forschungsanwendungen

Chiral amine thiourea-promoted enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides have been explored, leading to products with high yields and good diastereo- and enantioselectivities. This includes the formation of adducts with a quaternary center at the C3-position of benzofuran-2(3H)-one (Li et al., 2010).

Copper-catalyzed radical cascade reactions involving benzofuran-2(3H)-ones have been studied, demonstrating a novel approach to synthesizing cyano-containing benzofuran-2(3H)-ones with excellent functional-group compatibility (Yu et al., 2019).

Benzofuran-2(3H)-ones have shown significant antinociceptive activity in various pain models, suggesting their potential as antinociceptive agents (Gonçalves et al., 2012).

Palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a CO source has been developed, showcasing a method to obtain various derivatives of benzofuran-2(3H)-ones (Li et al., 2017).

Synthesis of benzofuran-2(3H)-ones via DBU-induced condensation reactions has been explored, leading to a range of benzofuran derivatives with potential antioxidant properties (Rangaswamy et al., 2015).

The reversible deprotonation of benzofuran-2(3H)-ones has been kinetically studied, providing insights into the influence of aromaticity on intrinsic barriers in chemical reactions (Bernasconi & Pérez-Lorenzo, 2007).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-nitroso-1-benzofuran-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8-7(9-11)5-3-1-2-4-6(5)12-8/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRZBVCERMULPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxyimino)benzofuran-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1175888.png)